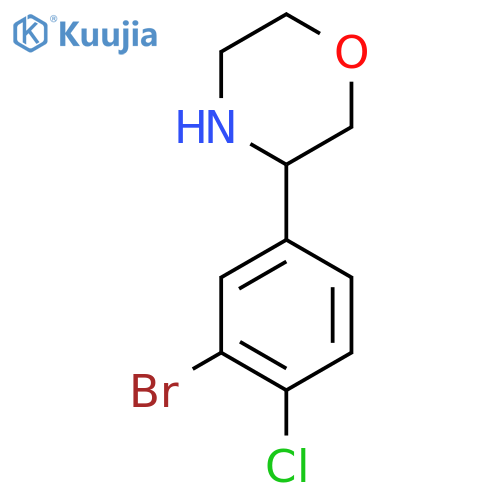

Cas no 1273650-39-7 (3-(3-bromo-4-chlorophenyl)morpholine)

1273650-39-7 structure

商品名:3-(3-bromo-4-chlorophenyl)morpholine

3-(3-bromo-4-chlorophenyl)morpholine 化学的及び物理的性質

名前と識別子

-

- 3-(3-bromo-4-chlorophenyl)morpholine

- 1273650-39-7

- EN300-1912619

-

- インチ: 1S/C10H11BrClNO/c11-8-5-7(1-2-9(8)12)10-6-14-4-3-13-10/h1-2,5,10,13H,3-4,6H2

- InChIKey: SYOCGKZMQUKPIW-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=CC(=C1)C1COCCN1)Cl

計算された属性

- せいみつぶんしりょう: 274.97125g/mol

- どういたいしつりょう: 274.97125g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 21.3Ų

3-(3-bromo-4-chlorophenyl)morpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1912619-0.05g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1912619-1.0g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 1g |

$1371.0 | 2023-05-31 | ||

| Enamine | EN300-1912619-5g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 5g |

$2858.0 | 2023-09-17 | ||

| Enamine | EN300-1912619-5.0g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 5g |

$3977.0 | 2023-05-31 | ||

| Enamine | EN300-1912619-0.5g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1912619-10.0g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 10g |

$5897.0 | 2023-05-31 | ||

| Enamine | EN300-1912619-2.5g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1912619-10g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1912619-0.25g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1912619-0.1g |

3-(3-bromo-4-chlorophenyl)morpholine |

1273650-39-7 | 0.1g |

$867.0 | 2023-09-17 |

3-(3-bromo-4-chlorophenyl)morpholine 関連文献

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

1273650-39-7 (3-(3-bromo-4-chlorophenyl)morpholine) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 13769-43-2(potassium metavanadate)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量